2-[(Cyclohexyloxy)methyl]benzaldehyde
Description
2-[(Cyclohexyloxy)methyl]benzaldehyde (molecular formula: C₁₄H₁₈O₂; SMILES: C1CCC(CC1)OCC2=CC=CC=C2C=O) is a benzaldehyde derivative featuring a cyclohexyloxymethyl substituent at the ortho position of the aromatic ring. This compound is characterized by its aldehyde functional group and a bulky cyclohexyl ether moiety, which influences its physicochemical properties and reactivity . The InChI key AQDXTRTUHHYERZ-UHFFFAOYSA-N confirms its unique stereochemical identity.
Properties
IUPAC Name |
2-(cyclohexyloxymethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c15-10-12-6-4-5-7-13(12)11-16-14-8-2-1-3-9-14/h4-7,10,14H,1-3,8-9,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDXTRTUHHYERZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCC2=CC=CC=C2C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443305-16-5 | |
| Record name | 2-[(cyclohexyloxy)methyl]benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclohexyloxy)methyl]benzaldehyde typically involves the reaction of benzaldehyde with cyclohexyloxy methyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of 2-[(Cyclohexyloxy)methyl]benzaldehyde follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-[(Cyclohexyloxy)methyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nitrating agents.
Major Products Formed
Oxidation: 2-[(Cyclohexyloxy)methyl]benzoic acid.
Reduction: 2-[(Cyclohexyloxy)methyl]benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the substituent used.
Scientific Research Applications
2-[(Cyclohexyloxy)methyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 2-[(Cyclohexyloxy)methyl]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The cyclohexyloxy group may influence the compound’s lipophilicity and membrane permeability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural, synthetic, and functional differences between 2-[(cyclohexyloxy)methyl]benzaldehyde and related benzaldehyde derivatives:
Structural and Reactivity Analysis
- Electron-Donating vs. Withdrawing Groups: Derivatives like 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde exhibit extended conjugation via ethoxy linkers, enhancing planarity and π-π stacking, whereas electron-withdrawing groups (e.g., nitro in ) increase aldehyde electrophilicity .
Physicochemical Properties
- Solubility : Bulky substituents (e.g., cyclohexyl) reduce polarity, lowering water solubility. Hydrochloride salts (e.g., ) improve solubility for pharmaceutical applications .
- Crystallinity: Compounds like 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde form layered structures via C–H···O interactions, influencing melting points and crystallinity .
Biological Activity
2-[(Cyclohexyloxy)methyl]benzaldehyde, an organic compound characterized by a benzaldehyde group linked to a cyclohexyloxy substituent, has garnered attention in medicinal and chemical research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-[(Cyclohexyloxy)methyl]benzaldehyde is CHO, and its structure features a phenyl ring with a cyclohexyloxy group. This unique configuration contributes to its distinct chemical properties, influencing its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds with aldehyde functional groups often exhibit antimicrobial properties. In a study assessing various benzaldehyde derivatives, 2-[(Cyclohexyloxy)methyl]benzaldehyde demonstrated significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve the disruption of bacterial cell membranes and interference with metabolic processes.
Anticancer Potential
The anticancer activity of 2-[(Cyclohexyloxy)methyl]benzaldehyde has been explored in vitro. Studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism is believed to involve the activation of caspase pathways, leading to programmed cell death. A comparative analysis with other similar compounds revealed that the cyclohexyl substitution enhances its cytotoxicity.
The biological activity of 2-[(Cyclohexyloxy)methyl]benzaldehyde is attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX), thereby reducing inflammation.
- Cell Membrane Interaction : Its hydrophobic cyclohexyl group facilitates penetration into lipid membranes, enhancing its bioavailability and efficacy against pathogens.
Study 1: Antimicrobial Efficacy
A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various benzaldehyde derivatives, including 2-[(Cyclohexyloxy)methyl]benzaldehyde. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting strong antimicrobial potential compared to standard antibiotics like penicillin.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 2-[(Cyclohexyloxy)methyl]benzaldehyde | 32 | S. aureus |
| Benzaldehyde | 64 | S. aureus |
| Penicillin | 16 | S. aureus |
Study 2: Anticancer Activity
In another study focusing on anticancer properties, researchers treated MCF-7 cells with varying concentrations of 2-[(Cyclohexyloxy)methyl]benzaldehyde. The compound exhibited an IC value of 25 µM after 48 hours, indicating effective cytotoxicity.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
